![molecular formula C23H29N3O2 B2627734 N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide CAS No. 890646-08-9](/img/structure/B2627734.png)

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

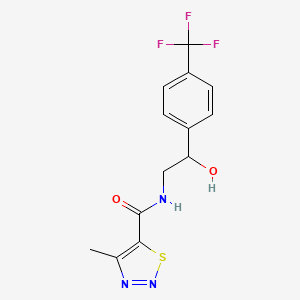

“N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide” is a chemical compound with a molecular formula of C23H29N3O2. It has an average mass of 379.495 Da and a monoisotopic mass of 379.225983 Da . This compound has potential applications in various fields, including drug discovery and material synthesis.

Molecular Structure Analysis

The molecular structure of this compound is based on a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings. Attached to this core are a 2,5-dimethylbenzyl group and a 4-hydroxypentanamide group .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Drug Design

Benzimidazole derivatives, including those structurally related to N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide, have been extensively studied for their DNA-binding properties. The synthetic dye Hoechst 33258, a benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes Hoechst and its analogues invaluable in cellular biology for DNA staining, flow cytometry, and chromosomal analysis. Moreover, their role as radioprotectors and topoisomerase inhibitors highlights the therapeutic potential and the importance of these compounds in rational drug design (Issar & Kakkar, 2013).

Therapeutic Applications and Pharmacology

The vast array of pharmacological activities associated with benzimidazole derivatives underscores their significance in medicinal chemistry. These compounds exhibit antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others. Mannich base derivatives of benzimidazoles are particularly noteworthy for their broad medicinal applications, including antibacterial, anthelmintic, antifungal, and anti-convulsant activities. The versatility in their composition allows for the synthesis of new therapeutic agents with increased efficacy and lower toxicity, demonstrating the critical role benzimidazole derivatives play in the medical sector (Vasuki et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-16-8-9-17(2)19(14-16)15-26-21-7-5-4-6-20(21)25-22(26)12-13-24-23(28)11-10-18(3)27/h4-9,14,18,27H,10-13,15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMBAKPEAWKHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2627653.png)

![3-decyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627655.png)

![6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627656.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2627659.png)

![N-(4-(N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2627660.png)

![1-(4-Methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2627661.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2627662.png)

![4-[2-(4-Fluorophenyl)acetyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one](/img/structure/B2627665.png)

![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)